3,3-Dimethyl-1-hexene
Overview
Description
3,3-Dimethyl-1-hexene is a chemical compound with the molecular formula C8H16 . It is also known by other names such as 1-Hexene, 3,3-dimethyl- . It is a colorless liquid, with properties similar to other hexenes .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-1-hexene consists of eight carbon atoms and sixteen hydrogen atoms . The average mass is 112.213 Da and the monoisotopic mass is 112.125198 Da .
Scientific Research Applications
1. Reaction with Dimethyl Tetrazine
Kiselev et al. (1999) explored the reaction of 1-hexene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, examining pressure and temperature effects on the reaction rate. This study is relevant for understanding complex chemical reactions involving 1-hexene, which can be applied in various synthetic processes (Kiselev et al., 1999).
2. Conversion to Jet and Diesel Fuels
Harvey and Meylemans (2014) developed a highly efficient process for converting 1-hexene into jet and diesel fuels. Their study highlights the potential of 1-hexene as a renewable C6 platform for creating full-performance hydrocarbon fuels, suggesting its significant role in sustainable energy solutions (Harvey & Meylemans, 2014).
3. Gas-Phase Reactions with Ozone
Atkinson, Tuazon, and Aschmann (1995) investigated the products of gas-phase reactions of O3 with various alkenes, including 1-hexene. Understanding these reactions is crucial for environmental science, especially in assessing the impact of alkenes on atmospheric chemistry (Atkinson, Tuazon, & Aschmann, 1995).
4. Synthesis of Renewable Jet and Diesel Fuels from 2-Ethyl-1-Hexene
Harvey and Quintana (2010) explored the synthesis of renewable jet and diesel fuels from 2-ethyl-1-hexene. Their research offers insight into the potential of 1-hexene derivatives in the development of alternative fuels, contributing to sustainable energy research (Harvey & Quintana, 2010).
5. Dimerization of Propylene Over a Nickel Oxide-Silica-Alumina Catalyst
Imai, Hasegawa, and Uchida (1968) studied the dimerization of propylene over a nickel oxide-silica-alumina catalyst, producing hexene isomers. This research contributes to the field of catalysis, demonstrating the potential applications of 1-hexene in industrial chemical processes (Imai, Hasegawa, & Uchida, 1968).
6. Adsorption and Reaction of 1-Butene on H-ZSM-5
Kondo et al. (1997) focused on the adsorption and reaction of 1-butene on H-ZSM-5, leading to the dimerization and formation of compounds like 3,4-dimethyl-3-hexene. This study is relevant for understanding the chemical behavior of 1-hexene and its derivatives in catalytic processes (Kondo et al., 1997).
Safety and Hazards
Mechanism of Action
Target of Action
3,3-Dimethyl-1-hexene is a hydrocarbon compound with a molecular weight of 112.2126
Mode of Action
It’s known that alkenes like 3,3-dimethyl-1-hexene can undergo electrophilic addition reactions . In these reactions, an electrophile reacts with the double bond of the alkene, leading to the formation of new compounds.
Biochemical Pathways
It’s known that 3,3-dimethyl-1-butene, a similar compound, can undergo oxidation to form an epoxide . This suggests that 3,3-Dimethyl-1-hexene might also be involved in oxidation reactions, potentially affecting redox homeostasis in the cell.
Action Environment
The action, efficacy, and stability of 3,3-Dimethyl-1-hexene can be influenced by various environmental factors. For instance, the presence of catalysts can facilitate its oxidation . Additionally, factors like temperature, pH, and the presence of other chemicals can also affect its reactivity and stability.
properties
IUPAC Name |
3,3-dimethylhex-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-7-8(3,4)6-2/h6H,2,5,7H2,1,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYYKIMRVXDSFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187648 | |
Record name | 3,3-Dimethyl-1-hexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-hexene | |
CAS RN |
3404-77-1 | |
Record name | 3,3-Dimethyl-1-hexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3404-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Dimethyl-1-hexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003404771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Dimethyl-1-hexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Hexene, 3,3-dimethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,3-Dimethyl-1-hexene interact with chloro-bridged platinum(II) complexes, and what are the implications of this interaction?
A1: 3,3-Dimethyl-1-hexene acts as a ligand, coordinating to the platinum(II) center in chloro-bridged platinum(II) complexes. [] This coordination occurs through the alkene double bond, creating an asymmetric environment around the platinum atom. This asymmetry is evident in the 1H NMR spectra of the resulting complexes. The coordinated 3,3-Dimethyl-1-hexene remains labile and can exchange with free 3,3-Dimethyl-1-hexene molecules present in the solution. Kinetic studies have shown that this exchange process is preceded by a rapid dedimerization of the dimeric platinum(II) complex. []
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